4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of 2,5-dimethylfuran. This intermediate is then subjected to a series of reactions, including acylation and amidation, to introduce the carbonyl and amino groups, respectively. The final step involves the formation of the oxane ring and the carboxylic acid group under controlled conditions, often using catalysts and specific reaction temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group results in alcohols. Substitution reactions can produce a wide range of derivatives with varying functional groups .
Scientific Research Applications
4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with a similar furan ring structure but lacking the additional functional groups.
Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group but lacks the dimethyl and amino substituents.
Oxane derivatives: Compounds with similar oxane ring structures but different substituents.
Uniqueness
4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to its combination of a furan ring, dimethyl groups, an amino group, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9-7-11(10(2)20-9)12(16)15-8-14(13(17)18)3-5-19-6-4-14/h7H,3-6,8H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAOOQHHUMOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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